molecular formula C27H27NO5S B2530699 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 899213-46-8

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2530699
CAS No.: 899213-46-8
M. Wt: 477.58
InChI Key: VLDKTMBMZQLVDX-UHFFFAOYSA-N
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Description

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final Coupling: The final coupling step involves the reaction of the quinoline derivative with 2-methylbenzyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Sulfonyl Derivatives: Compounds like sulfonamides, which are used as antibiotics.

Uniqueness

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its combination of a quinoline core with sulfonyl and methoxy substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline or sulfonyl derivatives.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5S/c1-5-19-10-12-21(13-11-19)34(30,31)26-17-28(16-20-9-7-6-8-18(20)2)23-15-25(33-4)24(32-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDKTMBMZQLVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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